Cas no 860174-96-5 (N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide)

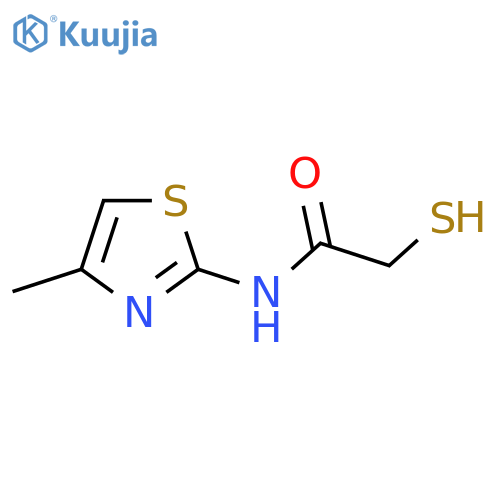

860174-96-5 structure

商品名:N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-mercapto-N-(4-methylthiazol-2-yl)acetamide

- N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide

- Acetamide, 2-mercapto-N-(4-methyl-2-thiazolyl)-

- SCHEMBL14706944

- AKOS014313206

- 860174-96-5

- EN300-201359

-

- インチ: 1S/C6H8N2OS2/c1-4-3-11-6(7-4)8-5(9)2-10/h3,10H,2H2,1H3,(H,7,8,9)

- InChIKey: ZDTVGKRDFNYTHI-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)N=C1NC(CS)=O

計算された属性

- せいみつぶんしりょう: 188.00780523g/mol

- どういたいしつりょう: 188.00780523g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 71.2Ų

じっけんとくせい

- 密度みつど: 1.389±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.88±0.10(Predicted)

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-201359-1.0g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-201359-10.0g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 10.0g |

$1380.0 | 2023-03-01 | |

| Enamine | EN300-201359-0.05g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 0.05g |

$75.0 | 2023-09-16 | |

| Enamine | EN300-201359-0.5g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 0.5g |

$251.0 | 2023-09-16 | |

| 1PlusChem | 1P01B91F-500mg |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 500mg |

$362.00 | 2024-04-21 | |

| 1PlusChem | 1P01B91F-250mg |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 250mg |

$251.00 | 2024-04-21 | |

| 1PlusChem | 1P01B91F-10g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 10g |

$1768.00 | 2024-04-21 | |

| Enamine | EN300-201359-0.1g |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 95% | 0.1g |

$111.0 | 2023-09-16 | |

| TRC | M103098-100mg |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 100mg |

$ 230.00 | 2022-06-02 | ||

| TRC | M103098-10mg |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |

860174-96-5 | 10mg |

$ 50.00 | 2022-06-02 |

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

860174-96-5 (N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬